molecular formula C11H12O4 B13753320 7a-Methyl-1,5-dioxo-2,3,5,6,7,7a-hexahydro-1H-indene-4-carboxylic acid CAS No. 791724-59-9

7a-Methyl-1,5-dioxo-2,3,5,6,7,7a-hexahydro-1H-indene-4-carboxylic acid

Cat. No.: B13753320
CAS No.: 791724-59-9
M. Wt: 208.21 g/mol
InChI Key: BXTLCOMYYGSJTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7a-Methyl-1,5-dioxo-2,3,5,6,7,7a-hexahydro-1H-indene-4-carboxylic acid is an organic compound known for its unique structure and properties It is a derivative of indene, characterized by the presence of a carboxylic acid group and two ketone functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7a-Methyl-1,5-dioxo-2,3,5,6,7,7a-hexahydro-1H-indene-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the ketonization reaction, where specific substrates and conditions are used to form the desired compound. The exact steps and conditions may vary depending on the starting materials and desired yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

7a-Methyl-1,5-dioxo-2,3,5,6,7,7a-hexahydro-1H-indene-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols .

Scientific Research Applications

7a-Methyl-1,5-dioxo-2,3,5,6,7,7a-hexahydro-1H-indene-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 7a-Methyl-1,5-dioxo-2,3,5,6,7,7a-hexahydro-1H-indene-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

791724-59-9

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

7a-methyl-1,5-dioxo-2,3,6,7-tetrahydroindene-4-carboxylic acid

InChI

InChI=1S/C11H12O4/c1-11-5-4-7(12)9(10(14)15)6(11)2-3-8(11)13/h2-5H2,1H3,(H,14,15)

InChI Key

BXTLCOMYYGSJTJ-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(=O)C(=C1CCC2=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.